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Compound of Interest

Compound Name: 3-Hydroxy-OPC4-CoA

Cat. No.: B15549002 Get Quote

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The biosynthesis of 3-hydroxyacyl-CoA thioesters is a critical juncture in various prokaryotic

metabolic pathways, ranging from the degradation of complex lipids to the synthesis of

valuable bioplastics and platform chemicals. While the specific molecule "3-Hydroxy-OPC4-
CoA" is not found in standard metabolic nomenclature, it likely refers to a hydroxylated

intermediate within the catabolism of sterols, such as cholesterol. This guide provides a

comprehensive overview of two pertinent and well-documented prokaryotic pathways that

generate 3-hydroxyacyl-CoA structures: the cholesterol side-chain degradation pathway in

Mycobacterium tuberculosis and the engineered biosynthesis of 3-hydroxypropionyl-CoA.

Part 1: The Cholesterol Side-Chain Degradation
Pathway in Mycobacterium tuberculosis
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has the remarkable

ability to utilize host-derived cholesterol as a carbon and energy source, a process crucial for

its pathogenesis and persistence during infection[1][2][3]. The degradation of the cholesterol

side chain proceeds via a modified β-oxidation pathway, generating hydroxylated acyl-CoA

intermediates that are structurally related to the queried compound.

The catabolism of the C17 propionyl side chain of cholesterol-derived intermediates like 3-oxo-

4-pregnene-20-carboxyl-CoA (3-OPC-CoA) involves a sequence of enzymatic reactions
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catalyzed by proteins encoded within the intracellular growth (igr) operon[4]. This process

includes dehydrogenation, hydration, and retro-aldol cleavage to remove the side chain[1][5].

Core Enzymatic Steps:
Dehydrogenation: The process is initiated by a heteromeric acyl-CoA dehydrogenase,

FadE28-FadE29 (also known as ChsE1-ChsE2), which introduces a double bond into the

acyl-CoA substrate[6]. For instance, it catalyzes the dehydrogenation of 3-OPC-CoA to 3-

oxo-4,17-pregnadiene-20-carboxyl-CoA (3-OPDC-CoA).

Hydration: A unique heterotetrameric enoyl-CoA hydratase, ChsH1-ChsH2, then catalyzes

the stereospecific addition of water across the newly formed double bond[4][7]. This reaction

forms a hydroxylated intermediate, such as 17-hydroxy-3-oxo-4-pregnene-20-carboxyl-CoA

(17-HOPC-CoA) from 3-OPDC-CoA[4]. The enzyme's structure features an expanded

binding site to accommodate the bulky steroid ring system[4].

Retro-Aldol Cleavage: Finally, an aldolase, Ltp2, in complex with a DUF35 domain from

ChsH2, catalyzes the retro-aldol cleavage of the 3-hydroxyacyl-CoA intermediate. This step

cleaves the C-C bond, releasing propionyl-CoA and the remaining steroid nucleus (e.g.,

androst-4-ene-3,17-dione)[5].

This pathway is a critical vulnerability for Mtb and a target for novel therapeutics. Interrupting

this pathway can lead to the accumulation of toxic intermediates, highlighting its importance for

bacterial survival[1][8].
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Fig. 1: Enzymatic cascade for propionyl-CoA removal from a cholesterol-derived intermediate
in Mtb.

Part 2: Biosynthesis of 3-Hydroxypropionyl-CoA in
Engineered Prokaryotes
3-Hydroxypropionic acid (3-HP) is a valuable platform chemical, and its CoA-thioester, 3-

hydroxypropionyl-CoA, is a key intermediate in several engineered biosynthetic pathways in

prokaryotes like Escherichia coli[9][10]. Two primary routes have been extensively studied and

optimized: the malonyl-CoA pathway and the propionyl-CoA pathway.

The Malonyl-CoA Pathway
This pathway synthesizes 3-HP from acetyl-CoA, a central metabolite. It is advantageous due

to its broad feedstock spectrum and thermodynamic feasibility[11][12].

Carboxylation:Acetyl-CoA Carboxylase (ACC) catalyzes the ATP-dependent carboxylation of

acetyl-CoA to form malonyl-CoA. In E. coli, this enzyme is a multi-subunit complex

(AccABCD)[13][14].

Reduction: The bifunctional Malonyl-CoA Reductase (MCR), typically sourced from

Chloroflexus aurantiacus, catalyzes the two-step, NADPH-dependent reduction of malonyl-

CoA to 3-HP[12][13]. The enzyme first reduces malonyl-CoA to malonate-semialdehyde,

which is then further reduced to 3-HP. The 3-HP can then be activated to 3-

hydroxypropionyl-CoA if required by downstream enzymes.

Metabolic engineering efforts focus on increasing the intracellular pool of malonyl-CoA and the

efficiency of the MCR enzyme to achieve high product titers[15][16].
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General Workflow for 3-HP Production in E. coli
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6. HPLC Analysis
(Supernatant)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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